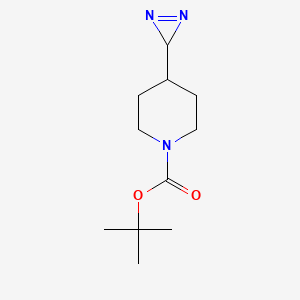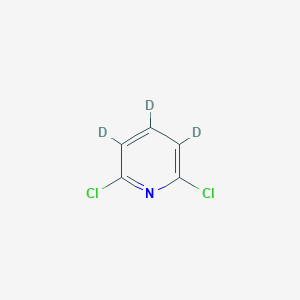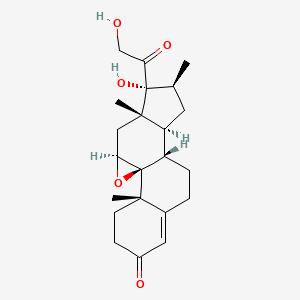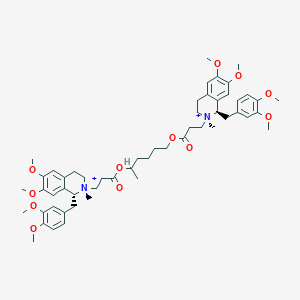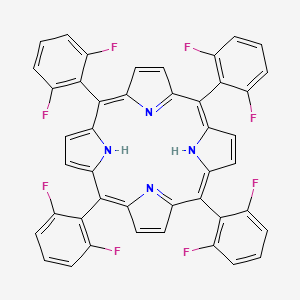
Tetrakis(2,6-difluorophenyl)porphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-(Tetra-2,6-difluorophenyl)porphyrin is a synthetic porphyrin compound characterized by the presence of four 2,6-difluorophenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-(tetra-2,6-difluorophenyl)porphyrin typically involves the condensation of pyrrole with 2,6-difluorobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The resulting product is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of 5,10,15,20-(tetra-2,6-difluorophenyl)porphyrin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product .
化学反应分析
Types of Reactions
5,10,15,20-(Tetra-2,6-difluorophenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications or other oxidized derivatives.
Reduction: Reduction reactions can convert the porphyrin to its reduced forms, such as porphyrinogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized porphyrin derivatives.
Reduction: Reduced porphyrin forms.
Substitution: Functionalized porphyrin derivatives with various substituents.
科学研究应用
5,10,15,20-(Tetra-2,6-difluorophenyl)porphyrin has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 5,10,15,20-(tetra-2,6-difluorophenyl)porphyrin involves its ability to interact with molecular targets through its porphyrin core. The compound can bind to metal ions, forming metalloporphyrin complexes that exhibit unique catalytic and electronic properties. In photodynamic therapy, the compound generates singlet oxygen upon light irradiation, leading to the destruction of cancer cells .
相似化合物的比较
Similar Compounds
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphyrin: Similar in structure but with chlorine atoms instead of fluorine.
5,10,15,20-Tetrakis(2,6-dibromophenyl)porphyrin: Contains bromine atoms in place of fluorine.
5,10,15,20-Tetrakis(2,6-diiodophenyl)porphyrin: Iodine atoms replace the fluorine atoms.
Uniqueness
The presence of fluorine atoms in 5,10,15,20-(tetra-2,6-difluorophenyl)porphyrin imparts unique properties, such as increased stability and altered electronic characteristics, compared to its halogenated counterparts. These properties make it particularly valuable for applications requiring high stability and specific electronic behavior .
属性
分子式 |
C44H22F8N4 |
|---|---|
分子量 |
758.7 g/mol |
IUPAC 名称 |
5,10,15,20-tetrakis(2,6-difluorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H22F8N4/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50/h1-20,53,56H |
InChI 键 |
XQZSSXGRTAZHLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=CC=C7F)F)C8=C(C=CC=C8F)F)C=C4)C9=C(C=CC=C9F)F)N3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


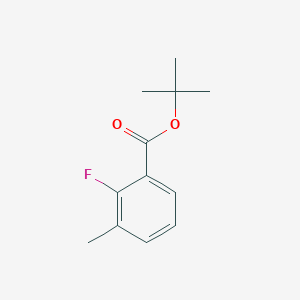
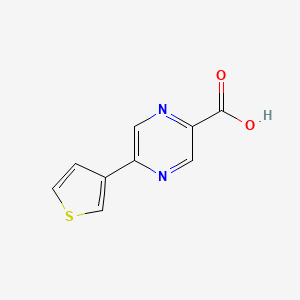
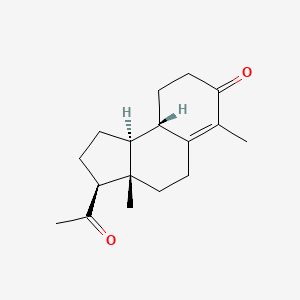
![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(5-oxopyrrolidin-2-yl)methyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13449488.png)
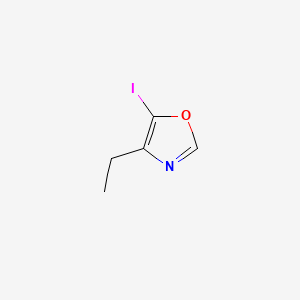
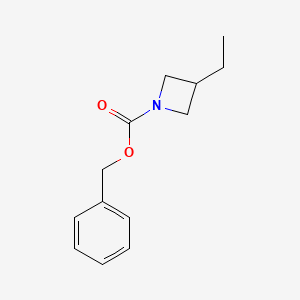
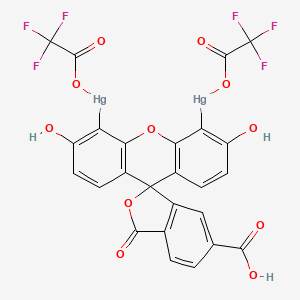
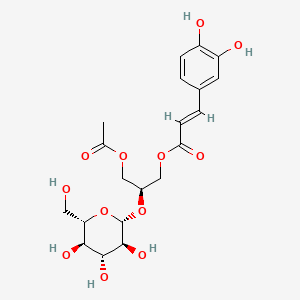
![1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone](/img/structure/B13449511.png)
